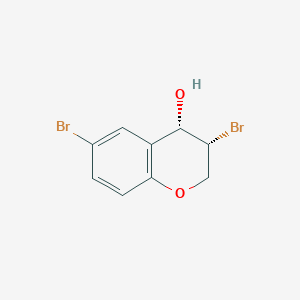
(3R,4S)-3,6-Dibromo-3,4-dihydro-2H-1-benzopyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3,6-Dibromo-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
The synthesis of (3R,4S)-3,6-Dibromo-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the bromination of a suitable precursor. One common method involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the formation of a bromonium ion intermediate, which then undergoes nucleophilic attack to yield the desired product.
Chemical Reactions Analysis
(3R,4S)-3,6-Dibromo-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium azide, thiourea, and sodium methoxide.
Scientific Research Applications
(3R,4S)-3,6-Dibromo-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3R,4S)-3,6-Dibromo-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
(3R,4S)-3,6-Dibromo-3,4-dihydro-2H-1-benzopyran-4-ol can be compared with other benzopyran derivatives, such as:
(3R,4S)-3,4-Dibromooctane: This compound has a similar brominated structure but lacks the benzopyran ring, leading to different chemical and biological properties.
(3R,4S)-3,4-Dibromotetrahydrothiophene 1,1-dioxide: This compound contains a sulfur atom in its structure, which can influence its reactivity and biological activity.
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound has a different core structure but shares the (3R,4S) stereochemistry, making it an interesting comparison in terms of stereochemical effects on biological activity.
Properties
CAS No. |
61961-50-0 |
|---|---|
Molecular Formula |
C9H8Br2O2 |
Molecular Weight |
307.97 g/mol |
IUPAC Name |
(3R,4S)-3,6-dibromo-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H8Br2O2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-3,7,9,12H,4H2/t7-,9+/m1/s1 |
InChI Key |
KRPCINGSDQZAME-APPZFPTMSA-N |
Isomeric SMILES |
C1[C@H]([C@H](C2=C(O1)C=CC(=C2)Br)O)Br |
Canonical SMILES |
C1C(C(C2=C(O1)C=CC(=C2)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















